molecular formula C24H35N3O4 B11988438 4-hydroxy-2-oxo-N'-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-2-oxo-N'-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11988438
M. Wt: 429.6 g/mol
InChI Key: HBUKXCZYLVKMQU-UHFFFAOYSA-N
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Description

4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a carboxylic acid group, and a tetradecanoyl hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the carboxylic acid group. The final step involves the coupling of the tetradecanoyl hydrazide moiety to the quinoline derivative. This process often requires specific reagents and conditions, such as the use of acylating agents, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE apart from similar compounds is its specific hydrazide moiety, which can influence its biological activity and chemical reactivity. The tetradecanoyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Properties

Molecular Formula

C24H35N3O4

Molecular Weight

429.6 g/mol

IUPAC Name

4-hydroxy-2-oxo-N'-tetradecanoyl-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C24H35N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(28)26-27-24(31)21-22(29)18-15-13-14-16-19(18)25-23(21)30/h13-16H,2-12,17H2,1H3,(H,26,28)(H,27,31)(H2,25,29,30)

InChI Key

HBUKXCZYLVKMQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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